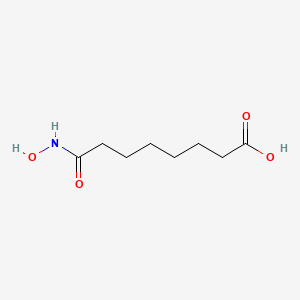

8-(Hydroxyamino)-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(hydroxyamino)-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-7(9-13)5-3-1-2-4-6-8(11)12/h13H,1-6H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBDVONJRSJFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614762 | |

| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149647-86-9 | |

| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(HYDROXYAMINO)-8-OXOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4CYV86ENG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical and physical properties of 8-(Hydroxyamino)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 8-(Hydroxyamino)-8-oxooctanoic acid. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

This compound, also known as suberic acid monohydroxamate, is a dicarboxylic acid derivative belonging to the class of aliphatic hydroxamic acids. Its structure consists of an eight-carbon chain with a carboxylic acid group at one terminus and a hydroxamic acid group at the other.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 149647-86-9 | [2] |

| Canonical SMILES | C(CCCC(=O)O)CCC(=O)NO | [1] |

| InChI Key | YNBDVONJRSJFLP-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 0.3 | [2] |

| Appearance | White, Beige, or Pale yellow solid (predicted) | [3] |

| Melting Point | 72 - 74 °C (for the related compound 8-Hydroxyquinoline) | [3] |

| Boiling Point | 267 °C @ 752 mmHg (for the related compound 8-Hydroxyquinoline) | [3] |

| Solubility | Sparingly soluble in water; soluble in some organic solvents. |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be derived from standard methods for hydroxamic acid formation and the synthesis of related compounds like suberoylanilide hydroxamic acid (SAHA). The most common approach involves the reaction of a carboxylic acid derivative (such as an acyl chloride or ester) with hydroxylamine.

A likely precursor for the synthesis is suberic acid (octanedioic acid) or its monoester derivative.[4]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

A general procedure for the synthesis of a hydroxamic acid from a carboxylic acid monoester would involve the following steps:

-

Activation of the Carboxylic Acid: The free carboxylic acid group of a suberic acid monoester is converted into a more reactive species, such as an acyl chloride or activated ester. A common method is the reaction with thionyl chloride or oxalyl chloride in an inert solvent.[4]

-

Reaction with Hydroxylamine: The activated carboxylic acid derivative is then reacted with hydroxylamine or a protected form like O-benzylhydroxylamine.[4] This reaction is typically carried out in the presence of a base to neutralize the acid generated.

-

Deprotection/Hydrolysis: If a protected hydroxylamine was used, a deprotection step (e.g., hydrogenolysis for a benzyl group) is necessary. If the reaction was performed on the monoester, the ester group is hydrolyzed under acidic or basic conditions to yield the final product.[4]

Biological Activity and Potential Applications

Aliphatic hydroxamic acids are known to possess a range of biological activities, primarily attributed to their ability to chelate metal ions, which is crucial for the function of many enzymes.[5][6]

Antimicrobial Activity:

Several studies have demonstrated the antibacterial and antifungal properties of aliphatic hydroxamic acids.[5][6] One study investigated the antimycobacterial activities of a series of aliphatic hydroxamic acids and their metal complexes, including a C8 derivative (HA8). The iron complexes of this C8 hydroxamic acid showed some inhibitory activity against Mycobacterium bovis BCG.[5][7] The proposed mechanism of antimicrobial action often involves the chelation of essential metal ions, disrupting cellular processes.

Enzyme Inhibition:

The hydroxamic acid moiety is a well-known zinc-binding group and can inhibit various metalloenzymes. While specific enzyme inhibition data for this compound is scarce, related aliphatic hydroxamic acids have been shown to inhibit enzymes such as:

-

Histone Deacetylases (HDACs): Some hydroxamic acid derivatives are potent HDAC inhibitors.[8]

-

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are targets in various diseases.[6]

-

Urease: Inhibition of this enzyme is relevant in the context of infections by urease-producing bacteria.[6]

Proposed Mechanism of Enzyme Inhibition:

The hydroxamic acid functional group can act as a bidentate ligand, chelating the metal ion (often zinc) in the active site of metalloenzymes. This coordination displaces a water molecule that is typically involved in the catalytic mechanism, thereby inhibiting the enzyme's function.

Caption: Proposed mechanism of metalloenzyme inhibition by this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, general laboratory safety precautions should be observed. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood.[3][9]

Conclusion

This compound is an interesting bifunctional molecule with potential applications in drug discovery and materials science. Its properties as an aliphatic hydroxamic acid suggest likely antimicrobial and enzyme-inhibitory activities. Further research is warranted to fully elucidate its experimental physicochemical properties, optimize its synthesis, and explore its specific biological targets and mechanisms of action. This guide provides a foundational understanding to aid in these future investigations.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C8H15NO4 | CID 21490418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 5. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Amino-8-oxooctanoic acid | 73427-53-9 | Benchchem [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Genesis of a Histone Deacetylase Inhibitor: An In-depth Technical Guide to the Early Discovery and History of 8-(Hydroxyamino)-8-oxooctanoic Acid and its Anilide Derivative, Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the seminal discovery and historical development of 8-(hydroxyamino)-8-oxooctanoic acid, a key chemical entity that forms the backbone of the pioneering anti-cancer agent, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat. The journey from a simple solvent, dimethylsulfoxide (DMSO), to a targeted epigenetic drug is a compelling narrative of scientific inquiry, hypothesis-driven drug design, and interdisciplinary collaboration. This document provides a comprehensive overview of the initial synthesis, preclinical and early clinical investigations, quantitative data, and the fundamental mechanism of action that established this compound as a cornerstone in the field of histone deacetylase (HDAC) inhibition.

The quest to understand the cell-differentiating properties of DMSO by researchers at Memorial Sloan-Kettering Cancer Center and Columbia University ultimately led to the development of SAHA.[1] This collaboration between researcher Paul Marks and chemist Ronald Breslow was pivotal in designing and synthesizing a new class of hybrid polar compounds, with SAHA emerging as a potent inducer of differentiation and apoptosis in transformed cells.[2][3] Preclinical studies revealed that SAHA's anti-tumor activity stemmed from its ability to inhibit histone deacetylases, leading to the accumulation of acetylated histones and subsequent changes in gene expression.[4] This guide will meticulously detail these early findings, offering a granular look at the data and methodologies that paved the way for SAHA's approval by the FDA for the treatment of cutaneous T-cell lymphoma and its ongoing investigation in a multitude of other malignancies.[1][2]

Physicochemical Properties

The foundational molecule, this compound, and its therapeutically prominent derivative, suberoylanilide hydroxamic acid (SAHA), possess distinct physicochemical properties that are crucial for their biological activity. A summary of these properties is presented below.

| Property | This compound | Suberoylanilide Hydroxamic Acid (SAHA) | Reference |

| IUPAC Name | This compound | N-hydroxy-N'-phenyloctanediamide | [5] |

| Synonyms | Octanoic acid, 8-(hydroxyamino)-8-oxo- | Vorinostat, SAHA | [5] |

| CAS Number | 149647-86-9 | 149647-78-9 | [5] |

| Molecular Formula | C₈H₁₅NO₄ | C₁₄H₂₀N₂O₃ | [5] |

| Molecular Weight | 189.21 g/mol | 264.32 g/mol | [5] |

| XLogP3 | 0.3 | Not Available | [5] |

Early Synthesis and Development

The synthesis of suberoylanilide hydroxamic acid (SAHA) was first detailed in the early 1990s in patents filed by Columbia University.[6][7] One of the initial synthetic routes described involves the coupling of the diacid chloride of suberic acid with aniline and hydroxylamine hydrochloride, albeit with a reported yield of 15-30%.[8][9] A more efficient, multi-step process was also developed, which has been refined over the years to improve yield and purity for commercial-scale production.[8][10]

Experimental Protocol: Early Multi-Step Synthesis of SAHA

This protocol is a generalized representation based on early described synthetic routes.

Step 1: Formation of Suberanilic Acid Methyl Ester

-

Suberic acid monomethyl ester is converted to its corresponding acid chloride.

-

The acid chloride is then coupled with aniline to yield the methyl ester of suberanilic acid.

Step 2: Hydrolysis to Suberanilic Acid

-

The methyl ester of suberanilic acid is hydrolyzed to produce suberanilic acid.

Step 3: Formation of the Hydroxamic Acid

-

Suberanilic acid is reacted with hydroxylamine to form the final product, suberoylanilide hydroxamic acid (SAHA).

A later, more efficient synthesis was developed, providing SAHA in a 79.8% yield.[10]

Caption: Early Synthetic Pathway of Vorinostat (SAHA)

Preclinical and Early Clinical Quantitative Data

The preclinical evaluation of SAHA demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Early clinical trials further established its safety profile and therapeutic potential.

In Vitro Efficacy of SAHA

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| Various Childhood Cancer Cell Lines | DIMSCAN | Median: 1.44 (Range: 0.48 - 9.77) | [11] |

| A549 (Lung Carcinoma) | Proliferation Assay | ~5 | [6] |

| MDA (Breast Cancer) | Proliferation Assay | ~1 | [6] |

| H1299 (Lung Adenocarcinoma) | Proliferation Assay | 2.94 ± 0.15 | [12] |

| A549 (Lung Adenocarcinoma) | Proliferation Assay | 2.99 ± 0.77 | [12] |

Phase I Clinical Trial Pharmacokinetics of Intravenous Vorinostat

| Dose (mg/m²/day) | Terminal Half-life (min) | Plasma Concentration Exceeded (µM) | Reference |

| 75 - 900 | 21 - 58 | 2.5 | [4] |

Phase I Clinical Trial Pharmacokinetics of Oral Vorinostat in Solid Tumors

| Dose | Cₘₐₓ (µM) | Reference |

| 800 mg/day | 4.8 (± 2.8) | [13] |

Mechanism of Action: Histone Deacetylase Inhibition

SAHA's primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. SAHA, through its hydroxamic acid moiety, chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[1] This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[4]

Caption: Mechanism of Action of Vorinostat (SAHA)

Key Early Experimental Protocols

The following are summaries of the key experimental protocols used in the initial evaluation of SAHA.

HDAC Inhibition Assay

A common early method to assess HDAC activity and inhibition involved incubating a protein sample with a fluorescent substrate, such as Boc-Lys(Ac)-AMC.

-

Incubation: The protein sample (e.g., cell lysate or purified HDAC enzyme) is incubated with the fluorescent substrate in the presence or absence of the inhibitor (SAHA) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a pan-HDAC inhibitor like trichostatin A or SAHA itself.

-

Development: Trypsin is added to the reaction mixture. Cleavage of the deacetylated substrate by trypsin releases the fluorescent molecule AMC.

-

Measurement: Fluorescence is measured using a fluorescent plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm. A decrease in fluorescence in the presence of SAHA indicates HDAC inhibition.[14]

Cell Viability/Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was frequently used to determine the effect of SAHA on cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of SAHA or a vehicle control (DMSO) and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assays

Several methods were employed to detect apoptosis induced by SAHA.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

-

Cells are fixed and permeabilized.

-

Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

The labeled cells are then visualized by microscopy or quantified by flow cytometry.

-

-

Annexin V Staining: This method identifies the externalization of phosphatidylserine, an early event in apoptosis.[15]

-

Cells are incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a vital dye such as propidium iodide (PI).

-

Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

-

PI enters cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activation Assays: The activation of caspases, a family of proteases central to the apoptotic pathway, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.[16]

Conclusion

The journey from the observation of DMSO-induced cell differentiation to the development of this compound as the core of the targeted anticancer drug Vorinostat (SAHA) represents a landmark in medicinal chemistry and oncology. The early research, characterized by meticulous synthesis, rigorous preclinical testing, and insightful clinical investigation, not only provided a novel therapeutic agent but also validated the concept of epigenetic modulation as a viable strategy in cancer treatment. This technical guide has provided a detailed overview of the foundational science behind this important molecule, offering valuable insights for researchers and professionals in the ongoing quest for more effective cancer therapies.

References

- 1. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H15NO4 | CID 21490418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 9. EP2349985A2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 10. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Assays [sigmaaldrich.com]

- 16. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

biological activity of 8-(Hydroxyamino)-8-oxooctanoic acid in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of 8-(Hydroxyamino)-8-oxooctanoic Acid (Vorinostat/SAHA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or by its approved drug name Vorinostat, is a potent small molecule inhibitor of histone deacetylases (HDACs). As a member of the hydroxamic acid class of HDAC inhibitors, it plays a critical role in epigenetic regulation by altering chromatin structure and gene expression. In vitro studies have extensively characterized its activity, demonstrating broad-spectrum anti-proliferative effects across a wide range of cancer cell lines. The primary mechanism involves the inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This event triggers a cascade of cellular responses, including cell cycle arrest, induction of apoptosis, and cellular differentiation. This document provides a comprehensive overview of the in vitro biological activities of Vorinostat, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

Vorinostat functions as a broad-spectrum inhibitor of Class I and Class II histone deacetylase enzymes.[1] Its hydroxamic acid moiety chelates the zinc ion located in the catalytic active site of HDACs, effectively blocking their enzymatic activity.[2] This inhibition prevents the removal of acetyl groups from the lysine residues of histones and other proteins.[3] The resulting accumulation of acetylated proteins, particularly histones H3 and H4, leads to a more open and transcriptionally active chromatin structure.[4][5] This altered epigenetic landscape allows for the expression of previously silenced genes, including critical tumor suppressors and cell cycle regulators, which ultimately drives the observed anti-tumor effects.[1][6]

Quantitative In Vitro Biological Activity

The biological activity of Vorinostat has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based anti-proliferative studies.

Histone Deacetylase (HDAC) Enzyme Inhibition

Vorinostat demonstrates potent inhibitory activity against several HDAC isoforms, with IC50 values typically in the nanomolar to low micromolar range.

| Target Enzyme | IC50 Value | Assay Type | Reference(s) |

| HDAC (mixture) | ~10 nM | Cell-free | [4] |

| HDAC1 | 10 nM | Cell-free | [4] |

| HDAC3 | 20 nM | Cell-free | [4] |

| HDAC1 | 0.25 µM (250 nM) | Cell-free | [7][8] |

| HDAC3 | 0.30 µM (300 nM) | Cell-free | [7][8] |

Anti-proliferative and Cytotoxic Activity

The IC50 values for Vorinostat-induced growth inhibition vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value (at 48-72h) | Reference(s) |

| MCF-7 | Breast Cancer | 0.75 µM | [4] |

| HT1080 | Fibrosarcoma | 2.4 µM | [4] |

| Raji | B-cell Lymphoma | 2.82 µM | [9] |

| RL | B-cell Lymphoma | 1.63 µM | [9] |

| SW-982 | Synovial Sarcoma | 8.6 µM | [10] |

| SW-1353 | Chondrosarcoma | 2.0 µM | [10] |

| LNCaP | Prostate Cancer | 2.5 - 7.5 µM | [4][11] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 µM | [4] |

| A549 | Non-small-cell Lung Cancer | > 5 µM | [12] |

| MES-SA | Uterine Sarcoma | ~3 µM | [13] |

Key In Vitro Biological Effects

Induction of Cell Cycle Arrest

A primary outcome of Vorinostat treatment in cancer cells is the induction of cell cycle arrest, most commonly in the G1 and G2/M phases.[4][5] This cytostatic effect is mediated by the altered expression of key cell cycle regulatory proteins. Vorinostat consistently induces the expression of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) in a p53-independent manner.[5][14][15] The upregulation of p21 inhibits cyclin/CDK complexes, thereby halting cell cycle progression. Additionally, Vorinostat has been shown to down-regulate the expression of proteins that promote cell cycle progression, such as CDK2, Cyclin E, and Cyclin B1.[9][10][15]

Induction of Apoptosis

Beyond cytostatic effects, Vorinostat induces programmed cell death, or apoptosis, in a wide variety of transformed cells.[6][16] The apoptotic response is triggered through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistically, this is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[5][17] Hallmarks of Vorinostat-induced apoptosis observed in vitro include the activation of executioner caspases (e.g., caspase-3), cleavage of poly (ADP-ribose) polymerase (PARP), and the appearance of a sub-G1 peak in cell cycle analysis, which is indicative of DNA fragmentation.[10][16]

Modulation of Gene and Protein Expression

As an HDAC inhibitor, Vorinostat's fundamental action is to alter the cellular transcriptome and proteome. It induces the expression of a relatively small subset of genes (estimated at less than 2%) in cultured cells.[11][18] Key upregulated genes include the aforementioned cell cycle inhibitor p21 and the pro-apoptotic protein Bax.[5] Furthermore, Vorinostat treatment leads to a marked increase in the acetylation of non-histone proteins, such as α-tubulin, which can affect microtubule stability and cell motility.[12]

Visualization of Signaling and Workflows

Signaling Pathway of Vorinostat Action

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vorinostat modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pnas.org [pnas.org]

Introduction to 8-(Hydroxyamino)-8-oxooctanoic Acid Derivatives and their Primary Function

An In-depth Technical Guide to Known Derivatives of 8-(Hydroxyamino)-8-oxooctanoic Acid and Their Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of this compound, a core scaffold for a significant class of histone deacetylase (HDAC) inhibitors. The primary focus of this document is on the synthesis, biological function, and structure-activity relationships of these compounds, with a particular emphasis on Suberoylanilide Hydroxamic Acid (SAHA) and its analogs.

This compound serves as the foundational structure for a prominent class of therapeutics known as histone deacetylase (HDAC) inhibitors. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.

The balance between histone acetylation and deacetylation is vital for normal cellular function, and its dysregulation is implicated in various diseases, particularly cancer.[2] Derivatives of this compound function by chelating the zinc ion within the active site of HDACs, thereby inhibiting their enzymatic activity.[3] This inhibition leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. The downstream cellular effects include cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The most well-known derivative is Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, which was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[2] The general structure of these inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid moiety), a linker (the octanoic acid backbone), and a "cap" group that interacts with the surface of the enzyme.[2] Research has focused on modifying the cap group and the linker to enhance potency, isoform selectivity, and pharmacokinetic properties.[1][2]

Quantitative Data on Derivative Function

The following tables summarize the in vitro inhibitory activity of various derivatives of this compound against different HDAC isoforms and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound Derivatives against HDAC Isoforms.

| Derivative | Linker Modification | Cap Group | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |

| SAHA (Vorinostat) | None | Phenyl | 13 | 70 | - | - | 44 | [2] |

| 1c | C3-ethyl | Phenyl | - | - | - | - | - | [4] |

| 2a | C6-methyl | Phenyl | - | - | - | - | - | [1] |

| 2b | C6-phenyl | Phenyl | - | - | - | - | - | [1] |

| 16b | None | 3-methoxyphenyl-indazole | 13 | 62 | - | - | 41 | [2] |

| 16n | None | Indazole derivative | 2.7 | 4.2 | - | - | 3.6 | [2] |

| 16p | None | Indazole derivative | 3.1 | 3.6 | - | - | 3.3 | [2] |

| 34a | 5-carbon chain | Phenyl-thiadiazole | - | - | - | - | - | [2] |

| 7a | - | Ligustrazine | 114.3 | 53.7 | - | - | - | [5] |

| 29 | 6-carbon chain | 6-methyl-2-(methylthio)-5-propylpyrimidine | - | - | - | - | 1200 | [3] |

| 3g | - | Tetrahydroisoquinoline | >10000 | >10000 | >10000 | >10000 | 82 | [6] |

| 3n | - | Tetrahydroisoquinoline | >10000 | >10000 | >10000 | >10000 | 55 | [6] |

Note: Dashes indicate data not provided in the cited sources.

Table 2: Anti-proliferative Activity (IC50) of Selected Derivatives against Cancer Cell Lines.

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SAHA (Vorinostat) | HCT116 | Colorectal Cancer | 4.9 | [2] |

| SAHA (Vorinostat) | MCF-7 | Breast Cancer | 0.8 | [2] |

| SAHA (Vorinostat) | HeLa | Cervical Cancer | 5.0 | [2] |

| 16a | HCT116 | Colorectal Cancer | >50 | [2] |

| 16a | MCF-7 | Breast Cancer | >41.5 | [2] |

| 16a | HeLa | Cervical Cancer | >50 | [2] |

| 16n | HCT-116 | Colorectal Cancer | - | [2] |

| 16n | HeLa | Cervical Cancer | - | [2] |

| 16p | HCT-116 | Colorectal Cancer | - | [2] |

| 16p | HeLa | Cervical Cancer | - | [2] |

Note: Dashes indicate that the source states superior activity to SAHA without providing a specific value.

Experimental Protocols

General Synthesis of Hydroxamic Acid Derivatives

The synthesis of this compound derivatives, particularly SAHA analogs, typically involves the conversion of a corresponding carboxylic acid ester to the final hydroxamic acid.

Materials:

-

Appropriate methyl or ethyl ester of the derivatized octanoic acid

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or a mixture of Water/Methanol

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and purification apparatus (e.g., for filtration, column chromatography)

Procedure:

-

A solution of hydroxylamine hydrochloride is prepared in methanol.

-

An equimolar or slight excess of a base, such as potassium hydroxide, is added to the hydroxylamine hydrochloride solution and stirred at room temperature to generate free hydroxylamine. The resulting salt precipitate (e.g., KCl) is typically removed by filtration.[3]

-

The corresponding ester precursor of the desired derivative is added to the filtrate containing free hydroxylamine.[3]

-

The reaction mixture is stirred at a controlled temperature (often 0-5°C or room temperature) for a period ranging from one hour to several hours, monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified to a pH of 5-6 with concentrated HCl to precipitate the hydroxamic acid product.[3]

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro HDAC Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of these derivatives is a fluorescence-based assay using a fluorogenic substrate.

Principle: This assay utilizes an acetylated lysine substrate linked to a fluorescent reporter molecule, such as 7-Amino-4-methylcoumarin (AMC), which is quenched in its acetylated form. HDAC enzymes deacetylate the lysine residue. A developing enzyme, typically trypsin, then cleaves the deacetylated substrate, releasing the fluorophore (AMC), which results in a measurable fluorescent signal.[7][8] The intensity of the fluorescence is proportional to the HDAC activity.

Materials:

-

Recombinant human HDAC isoforms or HeLa cell nuclear extract as a source of HDACs

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., Tris-based buffer with appropriate salts)

-

HDAC inhibitor (the derivative to be tested) and a reference inhibitor (e.g., SAHA or Trichostatin A)

-

Developing enzyme solution (e.g., trypsin in assay buffer)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)[8]

Procedure:

-

Prepare serial dilutions of the test derivative and the reference inhibitor in the assay buffer.

-

In the wells of a 96-well plate, add the HDAC enzyme source.

-

Add the various concentrations of the test derivative or reference inhibitor to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[7]

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the HDAC reaction and initiate the development step by adding the developing enzyme solution to all wells. This solution may also contain a potent HDAC inhibitor like Trichostatin A to halt further deacetylation.[8]

-

Incubate for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of this compound derivatives as HDAC inhibitors and a typical workflow for their evaluation.

Caption: Mechanism of action for HDAC inhibitors.

Caption: Workflow for evaluation of HDAC inhibitors.

References

- 1. The structural requirements of histone deacetylase inhibitors: Suberoylanilide hydroxamic acid analogs modified at the C6 position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 4. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(Hydroxyamino)-8-oxooctanoic Acid (Suberohydroxamic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as suberohydroxamic acid (SBHA), is a member of the hydroxamic acid class of compounds that has garnered interest in the field of epigenetics and cancer research. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, SBHA can induce changes in chromatin structure, leading to the expression of tumor suppressor genes and ultimately causing cell differentiation, cell cycle arrest, and apoptosis in cancer cells. This guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its biochemical properties, mechanism of action, and its effects in preclinical studies.

Chemical and Physical Properties

This compound is a C8 straight-chain hydroxamic acid. Its structure consists of an eight-carbon backbone with a carboxylic acid group at one end and a hydroxamic acid group at the other.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Suberohydroxamic acid, Suberic acid hydroxamate, SBHA |

| CAS Number | 38937-66-5 |

| Molecular Formula | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and DMF |

Mechanism of Action: Histone Deacetylase Inhibition

The primary molecular target of this compound is the family of histone deacetylase (HDAC) enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.

SBHA acts as a competitive inhibitor of HDACs. The hydroxamic acid moiety chelates the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin conformation and the activation of gene transcription.

Signaling Pathway of HDAC Inhibition Leading to Apoptosis

Caption: HDAC inhibition by SBHA leads to apoptosis via altered gene expression.

Quantitative Data on Biological Activity

This compound has been shown to be a potent inhibitor of Class I histone deacetylases, particularly HDAC1 and HDAC3.

| Target | IC₅₀ (µM) | Reference |

| HDAC1 | 0.25 | [1][2][3] |

| HDAC3 | 0.30 | [1][2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

General Workflow for Assessing In Vitro Activity

Caption: Workflow for in vitro evaluation of SBHA in cancer cell lines.

Protocol 1: Cell Viability Assay (WST-8)

This protocol is for determining the effect of SBHA on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of SBHA (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 72 hours).

-

WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 2 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by SBHA.

-

Cell Treatment: Treat cancer cells with the desired concentration of SBHA for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at 4°C in the dark.

-

Flow Cytometry: Add 1X binding buffer and analyze the samples on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Preclinical and Clinical Status

While the related compound, suberoylanilide hydroxamic acid (SAHA, Vorinostat), is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma, there is limited publicly available information on the preclinical and clinical development of this compound. Searches of clinical trial databases did not yield any registered clinical trials specifically for this compound. Its use appears to be primarily in a research context to understand the structure-activity relationships of HDAC inhibitors.

Conclusion

This compound is a potent inhibitor of HDAC1 and HDAC3 that demonstrates anticancer properties in vitro by inducing cell cycle arrest and apoptosis. While it serves as a valuable research tool for studying the biological consequences of HDAC inhibition, a comprehensive public dataset on its full HDAC isoform selectivity, detailed synthesis protocols, pharmacokinetics, and clinical evaluation is currently lacking. Further research is required to fully elucidate its therapeutic potential and to advance it from a laboratory tool to a potential clinical candidate.

References

Preliminary Studies on the Therapeutic Potential of 8-(Hydroxyamino)-8-oxooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of 8-(hydroxyamino)-8-oxooctanoic acid, a promising histone deacetylase (HDAC) inhibitor. While direct preclinical data on this specific molecule is limited in publicly accessible literature, this document consolidates information on its synthesis, mechanism of action, and potential therapeutic applications by drawing parallels with structurally and functionally related compounds, primarily the well-characterized HDAC inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This guide includes detailed experimental protocols, quantitative data from relevant preclinical studies on analogous compounds, and visualizations of key cellular pathways to support further research and development efforts in the field of epigenetic cancer therapy.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents.[1][2]

This compound is a hydroxamic acid derivative of suberic acid. The hydroxamic acid moiety is a key pharmacophore known to chelate the zinc ion in the active site of HDACs, leading to their inhibition. Its structural similarity to the core of Vorinostat (SAHA) suggests it may possess significant HDAC inhibitory activity and therapeutic potential, particularly in hematological malignancies such as T-cell lymphomas where HDAC inhibitors have shown clinical efficacy.[3][4][5] This guide aims to provide a comprehensive resource for researchers interested in exploring the therapeutic utility of this compound.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of histone deacetylases. The hydroxamic acid group (-CONHOH) acts as a zinc-binding group, chelating the Zn²⁺ ion in the catalytic pocket of HDAC enzymes. This binding prevents the enzyme from deacetylating its histone and non-histone protein substrates.

The downstream effects of HDAC inhibition are pleiotropic and include:

-

Histone Hyperacetylation: Increased acetylation of histone tails leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[6]

-

Induction of Apoptosis: HDAC inhibitors have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[5]

-

Cell Cycle Arrest: Inhibition of HDACs can cause cell cycle arrest at various checkpoints, notably G1 and G2/M phases, by modulating the expression of cell cycle regulatory proteins like p21.[3]

-

Modulation of Non-Histone Proteins: HDACs also deacetylate numerous non-histone proteins involved in cellular processes such as signal transduction, protein folding, and DNA repair. Inhibition of HDACs can therefore impact these pathways.[7]

Data Presentation: Preclinical Data for Structurally Related HDAC Inhibitors

Direct quantitative preclinical data for this compound is not widely available. Therefore, this section presents data for the structurally related and well-characterized HDAC inhibitor, Vorinostat (SAHA), to provide a benchmark for the potential activity of this compound.

| Compound | Assay Type | Cell Line | IC50 / GI50 (µM) | Reference |

| Vorinostat (SAHA) | In vitro Cytotoxicity | Pediatric ALL Cell Lines | 0.2 - 0.9 | [3] |

| Vorinostat (SAHA) | In vitro Cytotoxicity | Pediatric AML Cell Lines | 0.2 - 0.9 | [3] |

| Vorinostat (SAHA) | In vitro Growth Inhibition | PPTP In Vitro Panel | Median IC50: 1.44 | [6] |

Table 1: In Vitro Activity of Vorinostat (SAHA) in Leukemia Cell Lines.

| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Vorinostat (SAHA) | Mouse Xenograft | Childhood Solid Tumors | Intraperitoneal | No objective responses | [6] |

| Vorinostat (SAHA) | Mouse Xenograft | Acute Lymphoblastic Leukemia | Intraperitoneal | No objective responses | [6] |

Table 2: In Vivo Efficacy of Vorinostat (SAHA) in Pediatric Cancer Xenograft Models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Synthesis of this compound

This protocol is a plausible synthetic route based on general methods for hydroxamic acid synthesis from carboxylic acids.

Step 1: Monomethyl Esterification of Suberic Acid

-

Dissolve suberic acid (1 equivalent) in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield monomethyl suberate.

Step 2: Conversion to Suberoyl Chloride Monomethyl Ester

-

Dissolve monomethyl suberate (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

-

Add oxalyl chloride (1.2 equivalents) dropwise at 0°C.

-

Add a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Formation of the Hydroxamic Acid

-

Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., triethylamine or sodium bicarbonate, 3 equivalents) in a suitable solvent like THF/water.

-

Cool the hydroxylamine solution to 0°C.

-

Slowly add the crude suberoyl chloride monomethyl ester dissolved in THF to the hydroxylamine solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3-4 hours.

-

Acidify the reaction mixture with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester of this compound.

Step 4: Hydrolysis of the Methyl Ester

-

Dissolve the methyl ester in a mixture of THF and water.

-

Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to obtain this compound.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is based on commercially available HDAC activity assay kits.

-

Reagent Preparation: Prepare the assay buffer, HDAC substrate, and developer solution as per the manufacturer's instructions.

-

Enzyme and Inhibitor Preparation: Reconstitute the recombinant human HDAC8 enzyme in assay buffer. Prepare a serial dilution of this compound in assay buffer.

-

Assay Procedure:

-

Add assay buffer to the wells of a 96-well black microplate.

-

Add the HDAC8 enzyme to all wells except the blank.

-

Add the test compound or vehicle control to the respective wells.

-

Incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15-20 minutes at room temperature.

-

-

Data Analysis: Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., Jurkat T-cell leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot for Histone Acetylation

-

Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Signaling Pathways

Caption: HDAC8 inhibition signaling pathway.

Experimental Workflow

Caption: Preclinical evaluation workflow.

Conclusion

This compound represents a promising scaffold for the development of novel HDAC inhibitors for cancer therapy. While direct preclinical data for this specific molecule is limited, the extensive research on the structurally related compound Vorinostat (SAHA) and other selective HDAC8 inhibitors provides a strong rationale for its further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research into the therapeutic potential of this compound and its analogs. Further studies are warranted to elucidate its specific HDAC isoform selectivity, quantify its anti-proliferative and pro-apoptotic effects in various cancer models, and evaluate its in vivo efficacy and safety profile.

References

- 1. Histone Deacetylase Inhibitors for Peripheral T-Cell Lymphomas [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase Inhibitors for Peripheral T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 8-(Hydroxyamino)-8-oxooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 8-(Hydroxyamino)-8-oxooctanoic acid, a hydroxamic acid derivative of potential interest in pharmaceutical research. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. Furthermore, a comprehensive experimental protocol for its synthesis is provided, alongside a visualization of its potential mechanism of action as a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a hydroxamic acid group. These functional groups confer the potential for this molecule to engage in various biological interactions, notably as a metal-chelating agent, a characteristic feature of many enzyme inhibitors.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 149647-78-9 | [2] |

| SMILES | C(CCCC(=O)O)CCC(=O)NO | [1] |

| InChIKey | YNBDVONJRSJFLP-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry, and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | COOH |

| ~10.4 | br s | 1H | NH OH |

| ~8.7 | br s | 1H | NHOH |

| ~2.18 | t | 2H | CH₂ -COOH |

| ~1.95 | t | 2H | CH₂ -CONHOH |

| ~1.50 | m | 4H | -CH₂-CH₂ -CH₂-COOH, -CH₂-CH₂ -CH₂-CONHOH |

| ~1.25 | m | 4H | -CH₂-CH₂ -CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~174.5 | C OOH |

| ~169.0 | C ONHOH |

| ~33.5 | C H₂-COOH |

| ~32.0 | C H₂-CONHOH |

| ~28.5 | Internal C H₂ |

| ~28.3 | Internal C H₂ |

| ~25.0 | Internal C H₂ |

| ~24.5 | Internal C H₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Broad | O-H stretch (Hydroxamic acid) |

| ~3100 | Medium | N-H stretch (Hydroxamic acid) |

| ~2930, ~2850 | Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Strong | C=O stretch (Hydroxamic acid, Amide I) |

| ~1550 | Medium | N-H bend (Hydroxamic acid, Amide II) |

| ~1460 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Exact Mass | 189.10011 u |

| Molecular Ion [M]⁺ | m/z 189 |

| [M+H]⁺ | m/z 190 |

| [M+Na]⁺ | m/z 212 |

| Plausible Fragmentations | Loss of H₂O (m/z 171), Loss of COOH (m/z 144), Loss of NHOH (m/z 156), Cleavage of the alkyl chain. |

Experimental Protocols

The synthesis of this compound can be achieved from octanedioic acid (suberic acid) or its monoester derivative. The following protocol outlines a general and effective method.

Synthesis of this compound from Suberic Acid Monomethyl Ester

This two-step procedure involves the activation of the carboxylic acid group followed by reaction with hydroxylamine.

Step 1: Activation of Suberic Acid Monomethyl Ester

-

Dissolve suberic acid monomethyl ester (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

Step 2: Formation of the Hydroxamic Acid

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or potassium hydroxide (1.5 equivalents) in a suitable solvent (e.g., methanol or a mixture of THF and water) at 0 °C.

-

Slowly add the hydroxylamine solution to the activated carboxylic acid derivative from Step 1 at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of Potential Mechanism of Action

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[3] The hydroxamic acid moiety acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes, thereby inhibiting their function. This leads to the hyperacetylation of histones and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

The provided diagram illustrates the general pharmacophore model for a hydroxamic acid-based HDAC inhibitor like this compound. The "Cap Group" interacts with the surface of the enzyme, the "Linker" region occupies a hydrophobic channel, and the crucial "Zinc-Binding Group" (the hydroxamic acid) chelates the zinc ion in the active site, leading to enzyme inhibition and subsequent cellular effects such as apoptosis.

References

Methodological & Application

Application Notes and Protocols for 8-(Hydroxyamino)-8-oxooctanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Hydroxyamino)-8-oxooctanoic acid, also known as suberic hydroxamic acid, is a member of the hydroxamic acid class of compounds. These molecules are known to act as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. These characteristics make HDAC inhibitors a promising class of anti-cancer agents. Suberoylanilide hydroxamic acid (SAHA), a structurally related compound, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma, highlighting the therapeutic potential of this class of molecules.

This document provides detailed protocols for the initial characterization of this compound in a cell culture setting. The following protocols are intended to serve as a guide for researchers to assess its biological activity, including its effect on HDAC activity, cell viability, histone acetylation, and the cell cycle.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are enzymes that regulate the acetylation state of lysine residues on histone tails. This post-translational modification is a key component of the "histone code," which influences chromatin structure and gene expression. Deacetylation of histones by HDACs leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

This compound, as a hydroxamic acid-containing molecule, is predicted to inhibit HDACs by chelating the zinc ion present in the active site of these enzymes. This inhibition leads to an increase in the global acetylation of histones, which in turn can reactivate the expression of tumor suppressor genes, leading to the observed anti-proliferative effects.

Caption: Signaling pathway of HDAC inhibition by this compound.

Experimental Protocols

The following section details the experimental procedures to characterize the in vitro activity of this compound.

General Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Cell Culture and Compound Preparation

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7, HCT116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Prepare working solutions by diluting the stock solution in a complete culture medium to the desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (CCK-8 or MTT)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

-

At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 0.5 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) | Determine from curve | Determine from curve | Determine from curve |

In Vitro HDAC Activity Assay

This assay measures the direct inhibitory effect of the compound on HDAC enzyme activity. Commercially available fluorometric or colorimetric kits are recommended.

Materials:

-

HDAC Activity Assay Kit (e.g., from Cayman Chemical, Promega)

-

HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes

-

This compound

-

Trichostatin A or SAHA (as a positive control)

-

96-well plate (black, for fluorescence)

-

Fluorometric plate reader

Protocol:

-

Follow the manufacturer's instructions for the specific HDAC activity assay kit.

-

Typically, the protocol involves incubating the HDAC enzyme source with the substrate and different concentrations of this compound.

-

After a defined incubation period, a developer solution is added to generate a fluorescent or colorimetric signal.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition of HDAC activity relative to the vehicle control and determine the IC50 value.

Data Presentation:

| Compound | Concentration (µM) | HDAC Activity (% of Control) |

| Vehicle Control | - | 100 |

| This compound | 0.01 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| IC50 (µM) | Determine from curve | |

| Positive Control (e.g., SAHA) | 0.1 | |

| 1 | ||

| IC50 (µM) | Determine from curve |

Western Blot for Histone Acetylation

This experiment confirms the mechanism of action by detecting changes in the acetylation levels of histones H3 and H4.

Materials:

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Total Histone H3, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone or β-actin levels.

Data Presentation:

| Treatment | Concentration (µM) | Relative Acetyl-H3 Level (Normalized) | Relative Acetyl-H4 Level (Normalized) |

| Vehicle Control | - | 1.0 | 1.0 |

| This compound | IC50/2 | ||

| IC50 | |||

| 2 x IC50 | |||

| Positive Control (e.g., SAHA) | (Effective Conc.) |

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Materials:

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | - | |||

| This compound | IC50/2 | |||

| IC50 | ||||

| 2 x IC50 |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, HDAC inhibitory activity, and its effects on histone acetylation and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. The provided tables and diagrams serve as a guide for data presentation and understanding the underlying biological processes. It is crucial to adapt these protocols to the specific cell lines and experimental conditions being used.

Applications of 8-(Hydroxyamino)-8-oxooctanoic Acid in Histone Deacetylase (HDAC) Inhibition Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as Suberohydroxamic Acid (SAHA) or Vorinostat, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. It targets class I, II, and IV HDACs, playing a crucial role in epigenetic regulation by altering chromatin structure and gene expression.[1][2] By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones and other proteins, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] This has led to its FDA approval for the treatment of cutaneous T-cell lymphoma and its investigation in a wide range of other malignancies.[2] These application notes provide detailed protocols for key assays involving Vorinostat and summarize its activity across various HDAC isoforms and cancer cell lines.

Mechanism of Action

Vorinostat exerts its inhibitory effect by chelating the zinc ion within the catalytic site of HDAC enzymes.[4] This action blocks the deacetylation of lysine residues on both histone and non-histone proteins. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of genes that can suppress tumor growth.[5] Additionally, the acetylation of non-histone proteins, such as transcription factors and chaperones, contributes to its anti-cancer effects.[6]

Quantitative Data Summary

The inhibitory activity of this compound varies across different HDAC isoforms and cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Activity (IC50) of Vorinostat against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 10 - 61 | [1][7] |

| HDAC2 | 96 - 251 | [7][8] |

| HDAC3 | 19 - 20 | [1][7] |

| HDAC6 | 33 - 320 | [8] |

| HDAC8 | 380 - 827 | [7][8] |

Table 2: Anti-proliferative Activity (IC50) of Vorinostat in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |

| A549 | Non-Small Cell Lung Cancer | 2.99 | Not Specified | [9] |

| H1299 | Non-Small Cell Lung Cancer | 2.94 | Not Specified | [9] |

| HCT116 | Colon Carcinoma | 0.67 - 0.77 | Not Specified | [10] |

| RK33 | Larynx Cancer | 1.64 (0.432 µg/ml) | Not Specified | [11] |

| RK45 | Larynx Cancer | 1.32 (0.348 µg/ml) | Not Specified | [11] |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified | [12] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [12] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [12] |

| MCF-7 | Breast Cancer | 0.75 | Not Specified | [12] |

| 4T1 | Breast Cancer | 1.59 - 12.12 | 48 - 72 | [1] |

| 518A2 | Melanoma | 0.9 | Not Specified | [1] |

Experimental Protocols

Here we provide detailed protocols for common assays used to evaluate the efficacy of this compound.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the direct measurement of HDAC activity.[13][14][15][16][17]

Materials:

-

HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

HDAC Developer

-

HeLa Nuclear Extract (or other source of HDACs)

-

This compound (Vorinostat/SAHA)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

-

Prepare Reagents: Dilute HDAC Assay Buffer and reconstitute other reagents according to the manufacturer's instructions. Prepare a serial dilution of Vorinostat in Assay Buffer. A recommended starting range is 1 - 20 µM.[14]

-

Reaction Setup:

-

To each well, add 85 µl of ddH2O.

-

For test samples, add 10-50 µg of nuclear extract or cell lysate.

-